Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-chlorobenzoyl chloride with ethyl 2-aminobenzo[b]thiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also modulate inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C18H14ClNO3S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
MSHLJIJCYRKMFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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